molecular formula C11H4F21NO B12553822 2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine CAS No. 188630-32-2

2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine

Cat. No.: B12553822
CAS No.: 188630-32-2
M. Wt: 565.12 g/mol
InChI Key: NVIQEDYSDMUYSO-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and a tridecafluorohexyl group. This compound is known for its stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of octafluoropentanol with tridecafluorohexyl iodide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a strong base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce oxides or other oxygen-containing compounds.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of other fluorinated compounds and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of fluorinated biomolecules and their interactions with biological systems.

    Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine involves its interaction with molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and ability to interact with hydrophobic regions of proteins and membranes. This can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related compound with similar fluorinated structure but different functional groups.

    2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound used in similar applications but with different reactivity and properties.

Uniqueness

2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine is unique due to its combination of a highly fluorinated backbone and an amine functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where stability, hydrophobicity, and reactivity are required.

Properties

CAS No.

188630-32-2

Molecular Formula

C11H4F21NO

Molecular Weight

565.12 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octafluoro-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)pentan-1-amine

InChI

InChI=1S/C11H4F21NO/c12-2(13,1-33)3(14,15)7(22,23)10(29,30)34-11(31,32)8(24,25)5(18,19)4(16,17)6(20,21)9(26,27)28/h1,33H2

InChI Key

NVIQEDYSDMUYSO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N

Origin of Product

United States

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